molecular formula C9H8N2O6 B3049175 2-[(2,4-Dinitrophenoxy)methyl]oxirane CAS No. 19652-60-9

2-[(2,4-Dinitrophenoxy)methyl]oxirane

Cat. No. B3049175
Key on ui cas rn: 19652-60-9
M. Wt: 240.17 g/mol
InChI Key: HQMLRVISGWALJZ-UHFFFAOYSA-N
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Patent
US09101634B2

Procedure details

Iron powder (0.670 g, 12 mmol) was added into EtOH/H2O (v/v=6:1, 100 mL) solution of 2,4-dinitrophenyl glycidyl ether (0.480 g, 2 mmol) and acetic acid (1 mL, 17.5 mmol) at reflux temperature. The reaction mixture was refluxed continuously for 120 minutes, and cooled to room temperature, saturated Na2CO3 solution was used for adjusting pH=8, the solution was leached out with C salt for concentrating ethanol and water in the filtrate, and the solid ethanol was obtained (10 mL×4). Ethanol phase was dried with anhydrous MgSO4 and filtered to obtain crude products; the above crude products were separated with silica gel column chromatography (ethanol as developing agent), and 2,3-dihydro-3-hydroxymethyl-6-amino-[1,4]-benzoxazine (0.149 g, 42%) was prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.67 g
Type
catalyst
Reaction Step Two
Name
EtOH H2O
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:7]=1[N+:15]([O-])=O)[CH:2]1[O:4][CH2:3]1.C(O)(=O)C.C([O-])([O-])=O.[Na+].[Na+]>[Fe].CCO.O>[OH:4][CH2:3][CH:2]1[NH:15][C:7]2[CH:8]=[C:9]([NH2:12])[CH:10]=[CH:11][C:6]=2[O:5][CH2:1]1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0.48 g
Type
reactant
Smiles
C(C1CO1)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.67 g
Type
catalyst
Smiles
[Fe]
Name
EtOH H2O
Quantity
100 mL
Type
solvent
Smiles
CCO.O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed continuously for 120 minutes
Duration
120 min
CONCENTRATION
Type
CONCENTRATION
Details
for concentrating ethanol and water in the filtrate
CUSTOM
Type
CUSTOM
Details
the solid ethanol was obtained (10 mL×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Ethanol phase was dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain crude products
CUSTOM
Type
CUSTOM
Details
the above crude products were separated with silica gel column chromatography (ethanol as developing agent), and 2,3-dihydro-3-hydroxymethyl-6-amino-[1,4]-benzoxazine (0.149 g, 42%)
CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
Smiles
OCC1COC2=C(N1)C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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